REACTION_CXSMILES
|
COC(=O)C(C)=C.C(OCCCC)(=O)C=C.C(O)(=O)C=C.[CH3:22][C:23]([C:25]([O:27][CH2:28][CH2:29][O:30][C:31]([CH2:33][C:34]([CH3:36])=[O:35])=[O:32])=[O:26])=[CH2:24]>O>[CH3:24][C:23]([C:25]([O:27][CH2:28][CH2:29][O:30][C:31]([CH2:33][C:34]([CH3:36])=[O:35])=[O:32])=[O:26])=[CH2:22] |f:0.1.2.3|
|
Name
|
methylmethacrylate n-butyl acrylate acrylic acid AAEM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O.C(C=C)(=O)OCCCC.C(C=C)(=O)O.CC(=C)C(=O)OCCOC(=O)CC(=O)C
|
Name
|
|
Quantity
|
135 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Same procedure as Example 8 except monomers pre-emulsion was prepared
|
Type
|
CUSTOM
|
Details
|
Resulting latex
|
Name
|
|
Type
|
|
Smiles
|
CC(=C)C(=O)OCCOC(=O)CC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |